Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-10(15)13(4,5)9-14/h10H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZXSZOIFHBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 1-amino-2-methylpropan-2-ylpyrrolidine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and analogous pyrrolidine derivatives:
Key Observations:
- Amino vs. Hydroxyl Groups: The target compound’s primary amine group (vs. hydroxyl in ) enhances its reactivity in nucleophilic substitutions, enabling facile derivatization (e.g., amide bond formation). Hydroxyl-containing analogs may exhibit higher polarity but lower metabolic stability due to glucuronidation .
- Steric and Stereochemical Effects: Compounds with defined stereocenters (e.g., ) are critical for enantioselective synthesis, whereas undefined stereochemistry in the target compound suggests broader utility in non-chiral applications.
- Molecular Weight Trends : Higher molecular weight compounds (e.g., , 420.5 g/mol) often face solubility challenges unless offset by polar groups, whereas the target compound (242.36 g/mol) balances moderate size with functional versatility.
Biological Activity
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthetic routes, mechanism of action, and relevant case studies.
- IUPAC Name : tert-butyl (R)-2-methyl-2-((methylamino)methyl)pyrrolidine-1-carboxylate
- CAS Number : 783325-25-7
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- Purity : ≥ 95%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine in an organic solvent such as dichloromethane or ethanol at controlled temperatures (0–25°C). The use of chiral catalysts can enhance enantioselectivity during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Notably, it has been studied for its role in modulating the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress. The compound's ability to bind to receptors or enzymes allows it to modulate their activity effectively .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can inhibit key enzymes involved in metabolic pathways, thereby affecting processes such as glucose uptake and vesicle transport . Additionally, its receptor binding capabilities suggest potential applications in treating neurological and psychiatric disorders.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Oxidative Stress Modulation :
- A study demonstrated that the compound effectively activates the Nrf2 pathway, leading to increased expression of antioxidant genes and improved cellular resistance to oxidative stress.
- Neuroprotective Effects :
- Anticancer Activity :
Data Table: Biological Activity Summary
Q & A
Advanced Question
- Density Functional Theory (DFT) : Predict NMR chemical shifts (e.g., using B3LYP/6-31G*) and compare with experimental data to validate structures. A 2023 study matched computed NMR shifts for a tert-butyl pyrrolidine within 2 ppm accuracy .
- X-ray Crystallography with SHELXL : Refine crystal structures using SHELX software. For example, a 2020 study resolved a tert-butyl group’s disorder by refining occupancy ratios with SHELXL-2018 .
- Molecular Dynamics (MD) : Simulate conformational changes in solution to explain solvent-dependent NMR splitting .
What strategies mitigate racemization during functionalization of the pyrrolidine ring?
Advanced Question
Racemization often occurs during alkylation or acylation. Solutions include:
- Low-Temperature Reactions : Perform reactions at 0°C to slow epimerization. A 2024 synthesis of a tert-butyl pyrrolidine carbamate retained stereochemical integrity by maintaining sub-ambient temperatures .
- Bulky Protecting Groups : Use Boc groups to sterically hinder the reactive site. For example, tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate showed no racemization when brominated at −20°C .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .
How do steric effects influence the reactivity of tert-butyl-protected amines?
Basic Question
The bulky tert-butyl group reduces nucleophilicity and slows reaction kinetics:
- Acylation : Requires activating agents (e.g., HATU/DIPEA) to overcome steric hindrance. A 2021 study reported 60% yield for acylation of a tert-butyl pyrrolidine using HATU .
- Hydrogenation : Use high-pressure H (e.g., 50 psi) and Pd/C catalysts to hydrogenate sterically hindered alkenes. A 2024 protocol achieved full conversion in 12 hours .
- Acid Stability : Boc groups are stable under basic conditions but cleave rapidly with TFA, enabling selective deprotection .
What analytical workflows validate the purity of tert-butyl pyrrolidine derivatives for biological testing?
Advanced Question
- HPLC-DAD/ELSD : Use C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients. For example, a 2024 study achieved baseline separation of a tert-butyl pyrrolidine and its des-Boc analog .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- HRMS : Validate molecular ions (e.g., [M+Na]+) with <5 ppm mass accuracy. A 2023 study confirmed a derivative’s structure using HRMS (calc. 318.27914, found 318.28009) .
How can tert-butyl pyrrolidine derivatives be tailored for medicinal chemistry applications?
Advanced Question
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl) to enhance bioavailability. A 2024 analog with a methoxy group showed 3-fold improved plasma stability .
- Targeted Modifications : Attach fluorophores (e.g., dansyl groups) via the pyrrolidine nitrogen for cellular imaging .
- SAR Studies : Systematically vary substituents (e.g., methylpropan-2-yl vs. hydroxyethyl) to map structure-activity relationships. A 2024 anticancer study linked tert-butyl groups to improved cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
